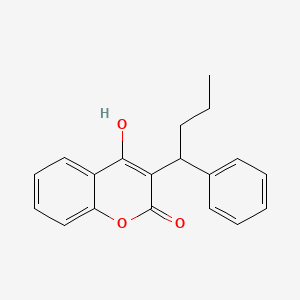
4-Hydroxy-3-(1-phenylbutyl)-2H-1-benzopyran-2-one
Cat. No. B8518545
Key on ui cas rn:
15074-24-5
M. Wt: 294.3 g/mol
InChI Key: VEBNLAJYXDESLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05686486
Procedure details


To a mixture of 792 mg of 4-hydroxycoumarin and 809 mg of 1-phenyl- 1 -butanol of Preparation 12 in 25 mL of dioxane under an argon atmosphere is added 2.6 mL of boron trifluoride etherate. The resulting yellow solution is left to stir at room temperature overnight. The volatiles are removed under reduced pressure and the residue is partioned between diethyl ether and 1N sodium hydroxide. The basic aqueous phase is washed with diethyl ether, acidified to pH=1 with 6N hydrochloric acid. The resulting precipitant is repeatedly extracted with dichloromethane (methanol-chloroform co-solvents). The combined dichloromethane extracts are washed once with dilute sodium bicarbonate to remove most of the unreacted 4-hydroxycoumarin, then brine, dried (magnesium sulfate), and finally concentrated under reduced pressure. The residue is adsorbed onto silica and flash column chromatographed with 40% to 50% ethyl acetate in hexane to yield 183 mg of the title product as white crystals.



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[CH:3]=1.[C:13]1([CH:19](O)[CH2:20][CH2:21][CH3:22])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.B(F)(F)F.CCOCC>O1CCOCC1>[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[C:3]=1[CH:19]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:20][CH2:21][CH3:22] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
792 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(OC2=CC=CC=C12)=O
|
|
Name
|
|
|
Quantity
|
809 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(CCC)O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
2.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
The resulting yellow solution is left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles are removed under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
The basic aqueous phase is washed with diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting precipitant is repeatedly extracted with dichloromethane (methanol-chloroform co-solvents)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined dichloromethane extracts are washed once with dilute sodium bicarbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the unreacted 4-hydroxycoumarin
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine, dried (magnesium sulfate)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
finally concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed with 40% to 50% ethyl acetate in hexane
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(OC2=CC=CC=C12)=O)C(CCC)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 183 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 12.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

